Vinylphosphonic acid

Descripción general

Descripción

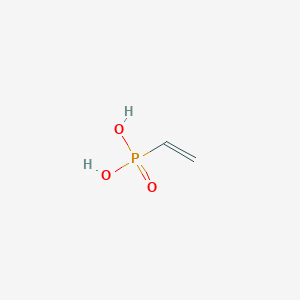

Vinylphosphonic acid is an organophosphorus compound with the chemical formula C₂H₅O₃P. It is a colorless, low-melting solid, although commercial samples are often yellowish viscous liquids. This compound is primarily used in the preparation of adhesives and as a monomer for polymerization to produce polythis compound .

Métodos De Preparación

Vinylphosphonic acid can be synthesized through several methods, with the most common involving the addition of phosphorus trichloride to acetaldehyde. The reaction proceeds as follows:

- Phosphorus trichloride reacts with acetaldehyde to form an adduct:

PCl3+CH3CHO→CH3CH(O-)PCl3

- This adduct then reacts with acetic acid:

CH3CH(O-)PCl3+2CH3CO2H→CH3CH(Cl)PO(OH)2+2CH3COCl

- Finally, the chloride undergoes dehydrochlorination to yield this compound:

CH3CH(Cl)PO(OH)2→CH2=CHPO(OH)2+HCl

Industrial production methods often utilize 2-chloroethylphosphonic acid, a plant growth regulator, as a precursor .

Análisis De Reacciones Químicas

Vinylphosphonic acid undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polythis compound, which is used in various applications such as adhesives and coatings.

Substitution Reactions: The vinyl group can participate in addition reactions with various reagents.

Complex Formation: this compound can form complexes with metal ions, which are useful in various applications.

Common reagents and conditions used in these reactions include free radical initiators for polymerization and metal salts for complex formation. Major products formed from these reactions include polythis compound and metal complexes .

Aplicaciones Científicas De Investigación

Biomedical Applications

Bone Tissue Engineering

Vinylphosphonic acid has emerged as a promising candidate for use in bone tissue scaffolds. Poly(this compound-co-acrylic acid) (PVPA-co-AA) hydrogels have shown potential as synthetic bone graft substitutes. These hydrogels can bind to divalent calcium ions, promoting matrix mineralization and enhancing bone formation. Studies indicate that increasing VPA content leads to hydrogels with higher porosity and swelling capacities, which improve cell adhesion and proliferation .

Table 1: Properties of PVPA-co-AA Hydrogels

| Sample Code | VPA Content (%) | Porosity (%) | Swelling Capacity (%) | Cell Adhesion (Relative to Control) |

|---|---|---|---|---|

| VPA-0 | 0 | 30 | 150 | 1.0 |

| VPA-10 | 10 | 35 | 170 | 1.2 |

| VPA-30 | 30 | 40 | 200 | 1.5 |

| VPA-50 | 50 | 45 | 250 | 1.8 |

Drug Delivery Systems

This compound-based polymers are also being explored for drug delivery applications due to their biocompatibility and ability to form stable complexes with therapeutic agents. For instance, copolymers of VPA have been synthesized to create controlled-release systems that enhance the bioavailability of drugs .

Environmental Applications

Heavy Metal Adsorption

VPA-modified materials have been investigated for their effectiveness in environmental remediation, particularly in the adsorption of heavy metals like uranium (U(VI)). A study demonstrated that poly(this compound)/poly(amidoxime) composites significantly improved the adsorption capacity for U(VI) from seawater, showcasing their potential as adsorbents in marine environments .

Table 2: Adsorption Capacity of PVPA/PAO Composites for U(VI)

| Composite Type | U(VI) Adsorption Capacity (mg/g) | Environmental Conditions (pH) |

|---|---|---|

| PVPA/PAO | 150 | 5 |

| PVPA/PAO (modified) | 300 | 7 |

Industrial Applications

Corrosion Inhibition

VPA derivatives have been utilized in corrosion-resistant coatings due to their ability to form strong bonds with metal surfaces. The presence of phosphonic groups enhances adhesion and creates protective layers that mitigate corrosion processes .

Fire Retardant Materials

Phosphorus-containing polymers, including those derived from this compound, are known for their fire-retardant properties. They form char layers during combustion that inhibit heat transfer and reduce flammability .

Case Studies

Case Study: Bone Regeneration Using PVPA Scaffolds

A recent study evaluated the efficacy of PVPA-based scaffolds in promoting bone regeneration in vivo. The scaffolds were implanted in animal models, demonstrating significant improvements in bone healing compared to control groups without scaffolding materials. Histological analysis revealed enhanced osteoconductivity and mineralization at the implant sites .

Case Study: Environmental Remediation of Uranium Contamination

In a field study, PVPA/PAO composites were deployed in coastal areas affected by uranium contamination. The results indicated a substantial reduction in uranium levels post-treatment, validating the effectiveness of these materials in real-world applications .

Mecanismo De Acción

The mechanism by which vinylphosphonic acid exerts its effects is primarily through its ability to polymerize and form strong adhesive bonds. The vinyl group allows for polymerization, while the phosphonic acid groups provide strong adhesion to various substrates. In biological applications, the polymerized form can interact with biological tissues and cells, providing structural support and facilitating drug delivery .

Comparación Con Compuestos Similares

Vinylphosphonic acid can be compared with other similar compounds such as:

- Ethenephosphonic acid

- Ethylenephosphonic acid

- P-Ethenylphosphonic acid

What sets this compound apart is its unique combination of a vinyl group and phosphonic acid groups, which allows for both polymerization and strong adhesion properties. This makes it particularly useful in applications requiring both properties, such as in adhesives and coatings .

Actividad Biológica

Vinylphosphonic acid (VPA) is a compound that has garnered significant attention in the fields of biomaterials and pharmaceuticals due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its applications in tissue engineering, antimicrobial properties, and potential in drug delivery systems.

Chemical Structure and Properties

This compound is a phosphonic acid derivative characterized by a vinyl group attached to a phosphonic acid moiety. Its structure allows for various polymerization reactions, leading to the formation of copolymers that exhibit enhanced properties for biomedical applications.

Applications in Tissue Engineering

Bone Regeneration

One of the most promising applications of VPA is in the development of hydrogels for bone tissue engineering. Research has shown that poly(this compound-co-acrylic acid) (PVPA-co-AA) hydrogels can enhance bone regeneration by mimicking the action of bisphosphonates, which are known to bind to calcium ions on bone surfaces and promote mineralization.

Key Findings:

- Hydrogel Composition : Increasing the VPA content in PVPA-co-AA hydrogels enhances their porosity and swelling capacity, which is beneficial for cell adhesion and proliferation .

- Cell Studies : In vitro studies using SaOS-2 osteoblast-like cells demonstrated that these hydrogels significantly promote cell adhesion and metabolic activity compared to traditional tissue culture plates .

Table 1: Hydrogel Composition and Properties

| Sample Code | Monomer Feed Ratio (VPA:AA) | n VPA (mmol) | V VPA (mL) | n AA (mmol) | V AA (mL) | V H2O (mL) |

|---|---|---|---|---|---|---|

| VPA-0 | 0:100 | 0.00 | 0.00 | 10.7 | 0.74 | 8.0 |

| VPA-10 | 10:90 | 1.07 | 0.08 | 9.67 | 0.67 | 6.0 |

| VPA-30 | 30:70 | 3.24 | 0.26 | 7.50 | 0.52 | 4.0 |

| VPA-50 | 50:50 | 5.37 | 0.42 | 5.37 | 0.37 | 2.0 |

Antimicrobial Activity

This compound and its copolymers have demonstrated notable antimicrobial properties, making them suitable candidates for applications in medical devices and coatings.

Research Insights:

- Spectrum of Activity : Studies indicate that VPA-based polymers exhibit activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

- Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of microbial cell membranes, leading to cell lysis .

Drug Delivery Systems

The ability of this compound to form stable complexes with various ions suggests its potential use in drug delivery systems.

Case Studies:

- Polymer Complexes : Research has shown that VPA can form luminescent complexes with lanthanides, which can be utilized for tracking drug delivery systems within biological environments .

- Controlled Release : The incorporation of VPA into polymer matrices can facilitate controlled release mechanisms for therapeutic agents, enhancing their efficacy while minimizing side effects .

Propiedades

IUPAC Name |

ethenylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWTYVWXUKTLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27754-99-0 | |

| Record name | Poly(vinylphosphonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40862745 | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1746-03-8, 27754-99-0 | |

| Record name | Vinylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, P-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonic acid, ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.